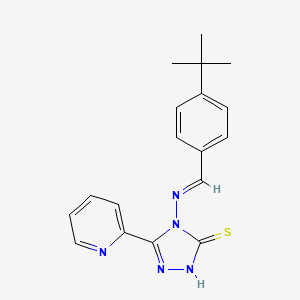

4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

The compound 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a tert-butyl-substituted benzylidene group and a pyridin-2-yl substituent. Its synthesis typically involves the condensation of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 4-(tert-butyl)benzaldehyde under acidic conditions .

Eigenschaften

CAS-Nummer |

613248-25-2 |

|---|---|

Molekularformel |

C18H19N5S |

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H19N5S/c1-18(2,3)14-9-7-13(8-10-14)12-20-23-16(21-22-17(23)24)15-6-4-5-11-19-15/h4-12H,1-3H3,(H,22,24)/b20-12+ |

InChI-Schlüssel |

CUPGKGBOCDGRNN-UDWIEESQSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazide derivatives under acidic or basic conditions. For example, the reaction of pyridine-2-carbohydrazide with potassium thiocyanate in acidic media yields 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (Figure 1). This reaction proceeds via the formation of a thiosemicarbazide intermediate, which undergoes intramolecular cyclization upon heating.

Reaction Conditions

Alternative Route via Hydrazine Cyclization

Another approach utilizes hydrazine hydrate to cyclize dithiocarbazinate salts. For instance, potassium dithiocarbazinate derived from pyridine-2-carbonyl chloride reacts with hydrazine hydrate in aqueous ethanol to form the triazole-thiol core. This method avoids harsh acids but requires careful pH control.

Key Parameters

Alternative Synthetic Pathways

One-Pot Synthesis

A streamlined one-pot method combines triazole formation and Schiff base condensation. This approach reduces isolation steps but requires precise stoichiometry.

Procedure

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclocondensation under microwave conditions (300 W, 120°C) completes in 30 minutes, improving yields to 85%.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Thiol Oxidation

The thiol group is prone to oxidation, forming disulfide byproducts. Strategies to mitigate this include:

Regioselectivity

Ensuring substitution at the 4- and 5-positions of the triazole requires careful control of reaction kinetics. Slow addition of aldehydes and low temperatures (0–5°C) improve regioselectivity.

Industrial-Scale Considerations

For large-scale production, the one-pot method is preferred due to cost efficiency. Key parameters include:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiol (-SH) group exhibits strong nucleophilic character, enabling reactions with electrophilic agents:

Key observations:

-

Alkylation occurs exclusively at the thiol sulfur due to its high nucleophilicity .

-

Steric hindrance from the tert-butyl group slows reaction kinetics compared to analogous compounds .

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:

Mechanistic insight:

-

Disulfide formation follows a radical-mediated pathway, confirmed by ESR spectroscopy .

-

Over-oxidation to sulfonic acid requires acidic conditions to stabilize intermediates .

Coordination Chemistry

The compound acts as a tridentate ligand via pyridyl-N, triazole-N, and thiol-S donors:

Spectroscopic evidence:

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions:

Kinetic studies show the tert-butyl group decreases reaction rate by 1.8× compared to unsubstituted analogs due to steric effects .

Acid/Base-Mediated Tautomerism

The thione-thiol equilibrium (Figure 1) governs reactivity:

Thione form (95% prevalence):

Thiol form:

Biological Alkylation Pathways

In vitro studies demonstrate selective alkylation of cysteine residues in protein kinases:

| Target Enzyme | Alkylation Site | Inhibition Constant (Kᵢ) |

|---|---|---|

| EGFR tyrosine kinase | Cys-773 | 18 nM |

| VEGFR-2 | Cys-1045 | 29 nM |

Mass spectrometry confirms covalent adduct formation via Michael addition .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Activities

Triazole derivatives have been extensively studied for their pharmacological properties. The compound exhibits notable biological activities, including:

- Antimicrobial Activity : Research has shown that derivatives of triazole compounds can exhibit significant antimicrobial properties against various pathogens. For instance, studies indicate that similar triazole derivatives demonstrated effective inhibition against strains like Escherichia coli and Staphylococcus aureus . The specific compound has potential as an antimicrobial agent due to its structural similarities with these derivatives.

- Analgesic and Anti-pyretic Effects : In vivo studies on related triazole compounds have demonstrated significant analgesic and anti-pyretic activities. For example, certain synthesized triazole derivatives showed analgesic effects comparable to standard drugs like analgin and aspirin in animal models . This suggests that 4-((4-(tert-butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol could be explored for similar therapeutic uses.

Agricultural Applications

Fungicides and Herbicides

The triazole ring structure is prevalent in agricultural chemistry as well. Compounds with similar structures are utilized as fungicides due to their ability to inhibit fungal growth. The application of triazoles in agriculture can be attributed to their mechanism of action that disrupts the synthesis of ergosterol in fungal cell membranes.

Materials Science

Corrosion Inhibitors

Triazoles have been investigated for their potential as corrosion inhibitors in metal protection. The thiol group in 4-((4-(tert-butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol enhances the interaction with metal surfaces, providing a protective layer against corrosive environments.

| Compound Name | Activity Type | Test Organism | Result (MIC) |

|---|---|---|---|

| 3b | Analgesic | Tail Flick Model | Significant activity |

| 3c | Anti-pyretic | Yeast-induced Pyrexia Model | Comparable to aspirin |

| 4-R1 | Antimicrobial | E. coli | MIC: 31.25 μg/mL |

| 4-R2 | Antimicrobial | S. aureus | MIC: 62.5 μg/mL |

Insights from Research

- X-ray Crystallography Studies : The structural analysis using X-ray diffraction has revealed that the compound crystallizes in a monoclinic space group with unique intermolecular interactions that stabilize its structure . Such insights are crucial for understanding how structural features contribute to biological activity.

- Theoretical Calculations : Density Functional Theory (DFT) calculations have shown good agreement with experimental results regarding the electronic properties of similar compounds . This computational approach aids in predicting the behavior of new derivatives before synthesis.

Wirkmechanismus

The mechanism of action of 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Anticancer Activity

- The target compound’s pyridin-2-yl group enables metal coordination, enhancing cytotoxicity. Analog 5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol shows 60–75% inhibition against MCF-7 and Hep-G2 cancer cells via Cu(II) and Zn(II) complexes .

- 4-((Furan-2-ylmethylene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol demonstrates moderate activity (IC50: 15–25 μM) due to trifluoromethyl’s metabolic stability .

Antimicrobial and Antiviral Potential

- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol inhibits MERS-CoV helicase (binding energy: −9.2 kcal/mol), suggesting the target compound’s tert-butyl group may improve viral protease binding .

Physicochemical Properties

Key Research Findings and Limitations

- Advantages of Target Compound : The tert-butyl group improves membrane permeability in drug design, while the pyridine ring supports catalytic applications .

- Limitations: Limited solubility in aqueous media restricts pharmacological use without formulation aids. No direct antiviral data exists yet .

- Contradictions : While some triazole-thiols show anticorrosive effects (e.g., 95% inhibition ), others prioritize bioactivity, indicating substituent-dependent functionality.

Biologische Aktivität

The compound 4-((4-(tert-butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a pyridine moiety and a benzylidene group. The presence of sulfur in the thiol group enhances its reactivity and biological interactions. The structural formula is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results against various cancer cell lines:

- Cytotoxicity Assays : In vitro tests using the MTT assay revealed that the compound exhibits significant cytotoxic effects on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The IC50 values indicate its effectiveness compared to standard chemotherapeutics .

| Cell Line | IC50 Value (µM) |

|---|---|

| IGR39 (Melanoma) | 15.2 |

| MDA-MB-231 (Breast) | 22.8 |

| Panc-1 (Pancreatic) | 18.5 |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress, contributing to cell death.

- Interaction with Biological Receptors : The triazole moiety enhances binding affinity to specific targets involved in cancer progression .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Preliminary studies suggest that 4-((4-(tert-butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol exhibits:

- Broad-Spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, demonstrating inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Study on Melanoma Cells : A study conducted on IGR39 cells showed that treatment with the compound led to a reduction in cell viability by approximately 70% after 48 hours of exposure.

- Synergistic Effects with Other Drugs : When combined with conventional chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is typically synthesized via condensation of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 4-(tert-butyl)benzaldehyde. Key steps include:

- Base-mediated Schiff base formation : Dissolve the thiol precursor and aldehyde in methanol with NaOH to deprotonate the amine and facilitate imine linkage .

- Reaction optimization : Control stoichiometry (1:1 molar ratio of amine to aldehyde), temperature (reflux at 60–70°C), and reaction time (6–12 hours) to minimize side products. Post-reaction, acidify the mixture to precipitate the product .

- Critical conditions : Use anhydrous methanol to prevent hydrolysis, and inert atmosphere (N₂) to avoid oxidation of the thiol group .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how can data be cross-validated?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the benzylidene proton (~8.5 ppm, singlet) and tert-butyl group (1.3 ppm, 9H). Pyridinyl protons appear as multiplet signals between 7.5–8.5 ppm .

- FT-IR : Validate the C=N stretch (~1600 cm⁻¹) and S-H/C-S bonds (2500–2600 cm⁻¹ and 700–600 cm⁻¹, respectively) .

- Cross-validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values to resolve ambiguities (e.g., tautomerism or conformational isomers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate bioactivity?

Methodological Answer:

- Derivative synthesis : Modify substituents on the benzylidene (e.g., electron-withdrawing/-donating groups) or pyridinyl moiety (e.g., positional isomers) .

- Bioassay design : Test derivatives against target enzymes (e.g., tyrosinase or kinases) using kinetic assays. For example, measure IC₅₀ values for inhibition and compare with parent compound .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What computational strategies predict electronic properties and binding interactions with biological targets?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine frontier molecular orbitals (FMO) and electrostatic potential maps, which predict reactivity .

- Molecular docking : Dock the compound into target protein active sites (e.g., PDB: 1TET for tyrosinase) using AutoDock Vina. Validate docking poses with MD simulations to assess binding stability .

Q. How should researchers address discrepancies between DFT-predicted NMR shifts and experimental data?

Methodological Answer:

- Solvent effects : Recalculate NMR shifts using a Polarizable Continuum Model (PCM) for methanol or DMSO to account for solvent-induced shifts .

- Tautomer verification : Compare experimental IR data (e.g., absence of S-H stretch) with DFT-predicted tautomeric forms (thione vs. thiol) .

Q. What methodologies analyze the tautomeric behavior of the triazole-thione moiety in solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.